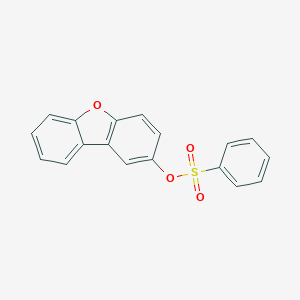
Benzène sulfonate de dibenzofurane-2-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]furan-2-yl benzenesulfonate is an organic compound with the molecular formula C18H12O4S. It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring.
Applications De Recherche Scientifique
Dibenzo[b,d]furan-2-yl benzenesulfonate has several scientific research applications, including:
Mécanisme D'action
- Dibenzofuran-2-yl benzenesulfonate (DBF) is a heterocyclic organic compound with two benzene rings fused to a central furan ring .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Dibenzofuran-2-yl benzenesulfonate is a derivative of benzofuran, a class of compounds known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
Benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780 . It is possible that Dibenzofuran-2-yl benzenesulfonate may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Benzofuran derivatives are known to undergo various electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It is possible that Dibenzofuran-2-yl benzenesulfonate may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known for their thermal stability, which could suggest that Dibenzofuran-2-yl benzenesulfonate may also exhibit stability over time .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Dibenzofuran-2-yl benzenesulfonate in animal models. Toxicity due to PCDDs/Fs has been widely noted in animals where oral exposure of high dosage of 2,3,7,8-Cl4DD has been majorly documented .
Metabolic Pathways
Dibenzofurans can be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-2-yl benzenesulfonate typically involves the reaction of dibenzofuran with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for dibenzo[b,d]furan-2-yl benzenesulfonate are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,d]furan-2-yl benzenesulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and nitration, due to the presence of the aromatic rings.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nitration: Nitration reactions involve the use of nitric acid and sulfuric acid as reagents.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of dibenzo[b,d]furan-2-yl benzenesulfonate can yield halogenated derivatives, while nitration can produce nitro-substituted compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: A sulfur analog of dibenzofuran, used in similar applications but with different chemical properties due to the presence of sulfur.
Uniqueness
This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
dibenzofuran-2-yl benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4S/c19-23(20,14-6-2-1-3-7-14)22-13-10-11-18-16(12-13)15-8-4-5-9-17(15)21-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKZFVRPZKCRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
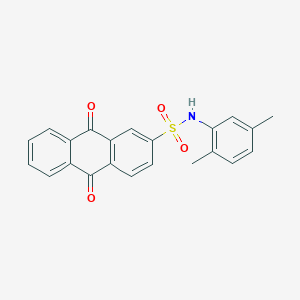
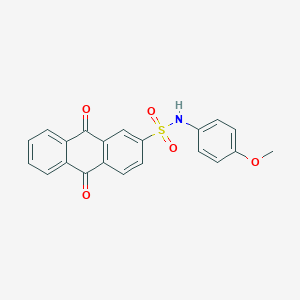
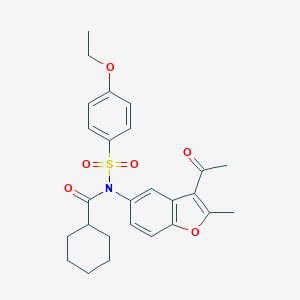
![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)
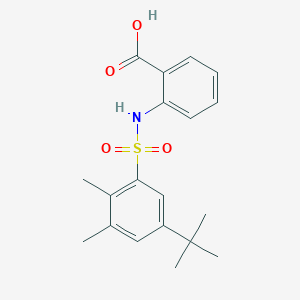
![N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B491889.png)
![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)

![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)
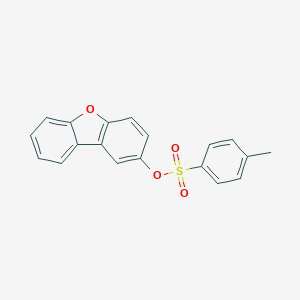
![4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491917.png)
![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)
![dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate](/img/structure/B491934.png)
